1-(2-Morpholin-4-yl-ethyl)-1H-pyrazol-4-ylamine
Overview
Description
“1-(2-Morpholin-4-yl-ethyl)-1H-pyrazol-4-ylamine” is a chemical compound with the CAS Number: 1177307-51-5 . It has a molecular weight of 196.25 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C9H16N4O/c10-9-1-2-13(11-9)4-3-12-5-7-14-8-6-12/h1-2H,3-8H2,(H2,10,11) . This code provides a specific textual representation of the compound’s molecular structure . For a detailed molecular structure analysis, it would be best to use specialized software or databases that can interpret this InChI code.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . For more detailed physical and chemical properties, it would be best to refer to a comprehensive chemical database or the compound’s Material Safety Data Sheet (MSDS).Scientific Research Applications
Synthesis and Biological Evaluation
- Antagonistic Properties : This compound has been synthesized and evaluated for its potential as a σ(1) receptor antagonist. The synthesis involved exploring different substituents, revealing that a basic amine is essential for activity. One notable derivative, S1RA (E-52862), emerged as a candidate for neurogenic and neuropathic pain treatment due to its high activity and selectivity for σ(1)R versus σ(2)R (Díaz et al., 2012).
Pharmacological Activity
- Antiglycation Activities : Compounds including 1-(2-Morpholin-4-yl-ethyl)-1H-pyrazol-4-ylamine analogs have shown comparable antiglycation activities to aminoguanidine. Some derivatives also displayed moderate antiserotonin, anti-angiotensin, antioxidant, and dipeptidyl peptidase-4 inhibitory effects (Zhukovskaya et al., 2019).
Synthesis of Derivatives
- 1,4-Dihydropyridine Derivatives : Research has focused on synthesizing various 1,4-dihydropyridine derivatives using a multicomponent reaction, which included the use of morpholin-3-one, a related compound to this compound (Prajapati et al., 2015).
Crystallographic Studies
- Structure Analyses : Unsymmetrical 1,2,4,5-tetrazine derivatives, including a compound structurally similar to this compound, were synthesized and analyzed using X-ray diffraction methods. These studies contribute to a deeper understanding of the molecular structure and interactions of these compounds (Xu et al., 2012).
Antinociceptive Effects
- Neuropathic Pain Treatment : The compound E-52862 (S1RA), which is closely related to this compound, showed efficacy in reducing sensory signs of diabetic neuropathy in rat models, indicating its potential therapeutic application in pain management (Paniagua et al., 2016).
Chemical Synthesis
- Catalytic Synthesis : Morpholine-based catalysts have been used for the one-pot synthesis of dihydropyrano[2,3-c]pyrazoles. This represents a practical and environmentally friendly approach to synthesizing pyrazole derivatives (Zhou et al., 2016).
Safety and Hazards
The compound has several hazard statements including H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
A related compound, a benzimidazole-morpholine derivative, has been found to inhibit acetylcholinesterase (ache), monoamine oxidase a (mao-a), monoamine oxidase b (mao-b), cyclooxygenase-1 (cox-1) and cyclooxygenase-2 (cox-2) enzymes . These enzymes play crucial roles in various biological processes, including neurotransmission and inflammation.
Mode of Action
Similar compounds have been shown to interact with their targets through binding at specific sites, leading to inhibition of the target enzymes . This interaction can result in changes in the normal functioning of these enzymes, potentially leading to therapeutic effects.
Biochemical Pathways
Similarly, inhibition of COX enzymes can affect the synthesis of prostaglandins, thereby influencing inflammation and pain pathways .
Pharmacokinetics
A related compound, morniflumate, has been described using a multi-absorption two-compartment model, with the volume of distribution in the peripheral compartment correlated with body mass index (bmi) . These properties can impact the bioavailability of the compound, influencing its therapeutic effects.
Biochemical Analysis
Biochemical Properties
1-(2-Morpholin-4-yl-ethyl)-1H-pyrazol-4-ylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an antagonist at the liver receptor homologue-1 (LRH-1), a nuclear receptor involved in regulating gene expression related to metabolism and inflammation . The compound’s interaction with LRH-1 inhibits its activity, thereby influencing metabolic pathways and inflammatory responses.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its antagonistic action on LRH-1 can lead to altered expression of genes involved in lipid metabolism and inflammatory responses . Additionally, the compound’s interaction with other cellular proteins may impact cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an LRH-1 antagonist, it binds to the receptor, preventing its activation and subsequent transcription of target genes . This inhibition can lead to decreased expression of genes involved in lipid metabolism and inflammation, thereby modulating these physiological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including sustained inhibition of LRH-1 activity and associated metabolic and inflammatory changes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits LRH-1 activity without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, including potential hepatotoxicity and disruption of normal metabolic processes. Threshold effects have been observed, indicating a dosage-dependent response in animal studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate lipid metabolism and inflammatory responses . The compound’s antagonistic action on LRH-1 affects the transcription of genes involved in these pathways, leading to altered metabolic flux and changes in metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, particularly in tissues where LRH-1 is highly expressed.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Its localization within the nucleus, where LRH-1 is active, is crucial for its antagonistic action. The compound’s presence in other cellular compartments may also impact its activity and interactions with other biomolecules.
Properties
IUPAC Name |
1-(2-morpholin-4-ylethyl)pyrazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c10-9-7-11-13(8-9)2-1-12-3-5-14-6-4-12/h7-8H,1-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDUVBKOPJXBBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=C(C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152961-27-7 | |
Record name | 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.